3-chlorobenzenesulfonic Acid

描述

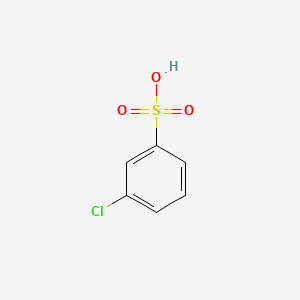

3-Chlorobenzenesulfonic acid is an organosulfur compound with the molecular formula C6H5ClO3S. It is a derivative of benzenesulfonic acid, where a chlorine atom is substituted at the third position of the benzene ring. This compound is commonly used in organic synthesis and industrial processes due to its reactivity and functional group versatility.

准备方法

Synthetic Routes and Reaction Conditions: 3-Chlorobenzenesulfonic acid can be synthesized through the sulfonation of 3-chlorobenzene. The reaction typically involves the use of concentrated sulfuric acid (H2SO4) or fuming sulfuric acid (oleum) as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The process may include steps such as chlorination of benzene followed by sulfonation, or direct sulfonation of chlorobenzene. The use of catalysts and optimized reaction parameters helps in achieving efficient production.

化学反应分析

Types of Reactions: 3-Chlorobenzenesulfonic acid undergoes various types of chemical reactions, including:

Electrophilic Substitution: The sulfonic acid group is a strong electron-withdrawing group, making the benzene ring less reactive towards electrophilic substitution. it can still undergo reactions such as nitration, halogenation, and Friedel-Crafts acylation under specific conditions.

Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.

Reduction: The sulfonic acid group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Friedel-Crafts Acylation: Acyl chlorides (RCOCl) in the presence of aluminum chloride (AlCl3).

Major Products:

Nitration: 3-Chloro-4-nitrobenzenesulfonic acid.

Halogenation: 3,5-Dichlorobenzenesulfonic acid.

Friedel-Crafts Acylation: 3-Chloro-4-acylbenzenesulfonic acid.

科学研究应用

Synthesis of Specialty Chemicals

3-Chlorobenzenesulfonic acid serves as a precursor in the synthesis of various specialty chemicals. Its sulfonic acid group makes it a valuable intermediate for producing sulfonated compounds, which are widely used in detergents, dyes, and pharmaceuticals.

Case Study: Synthesis of Polyarylene Ether Sulfones

One notable application is in the preparation of polyarylene ether sulfones. The compound can be converted to 4-chlorobenzenesulfonic acid, which is then used to synthesize polymers such as polysulfone and polyphenylene sulfone. These polymers are known for their high thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries .

Pharmaceutical Applications

This compound is also utilized in the pharmaceutical industry. It acts as an intermediate in the synthesis of various drugs and drug metabolites.

Example: Drug Metabolite

Research indicates that this compound can serve as a drug metabolite, contributing to the metabolic pathways of certain pharmaceuticals. This application highlights its importance in drug development and testing .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for various qualitative and quantitative analyses.

Example: Chromatography

It is particularly useful in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures. Its ability to form stable complexes with metal ions enhances its utility in analytical procedures .

Environmental Applications

The compound has potential applications in environmental chemistry, particularly in the treatment of wastewater.

Case Study: Wastewater Treatment

Research has shown that sulfonated compounds can effectively remove heavy metals from wastewater through precipitation and adsorption processes. The use of this compound can enhance these processes, making it a candidate for developing more efficient wastewater treatment methods .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Specialty Chemicals | Precursor for sulfonated compounds | Used in detergents, dyes, pharmaceuticals |

| Pharmaceutical Industry | Intermediate in drug synthesis | Acts as a drug metabolite |

| Analytical Chemistry | Reagent for HPLC analysis | Enhances separation of complex mixtures |

| Environmental Chemistry | Potential use in wastewater treatment | Aids in heavy metal removal |

作用机制

The mechanism by which 3-chlorobenzenesulfonic acid exerts its effects involves its strong acidic nature and ability to form stable sulfonate esters and amides. The sulfonic acid group can participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution, leading to the formation of diverse products. The chlorine atom enhances the compound’s reactivity by acting as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack.

相似化合物的比较

Benzenesulfonic Acid: Lacks the chlorine substituent, making it less reactive towards nucleophiles.

4-Chlorobenzenesulfonic Acid: Chlorine is substituted at the fourth position, leading to different reactivity and substitution patterns.

2-Chlorobenzenesulfonic Acid: Chlorine is substituted at the second position, affecting the compound’s electronic properties and reactivity.

Uniqueness: 3-Chlorobenzenesulfonic acid is unique due to the specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for selective synthesis of compounds that may not be easily accessible through other isomers.

生物活性

3-Chlorobenzenesulfonic acid (3-CBSA) is an aromatic sulfonic acid that has garnered attention for its biological activity, particularly in microbial degradation and potential toxicity. This article aims to provide a comprehensive overview of the biological activity associated with 3-CBSA, including its degradation mechanisms, toxicity studies, and relevant case studies.

Chemical Structure and Properties

3-CBSA is characterized by a chlorobenzene ring with a sulfonic acid group attached at the meta position. Its chemical formula is C6H5ClO3S, and it is known for its high water solubility, which influences its environmental behavior and biological interactions.

Microbial Degradation

Degradation Mechanisms

Microbial degradation of 3-CBSA is significant in bioremediation efforts. Various bacterial strains have been identified that can utilize 3-CBSA as a sole carbon source. The primary mechanisms involved in the degradation process include:

- Induction of Specific Catabolic Enzymes : Bacteria can induce enzymes that specifically target 3-CBSA for degradation.

- Outgrowth of Specific Populations : Certain bacterial populations can thrive in environments enriched with 3-CBSA.

- Selection of Mutants : Mutants with enhanced metabolic capabilities may emerge, allowing for more efficient degradation of 3-CBSA.

Key Bacterial Strains

Table 1 summarizes notable bacterial strains capable of degrading 3-CBSA:

| Bacterial Strain | Cleavage Type | Origin |

|---|---|---|

| Pseudomonas sp. B13 | ortho | Sewage sludge |

| Alcaligenes sp. BR60 | meta | Bloody Run Creek, NY |

| Pseudomonas putida P111 | biphenyl | Industrial sewage effluent |

These strains demonstrate varying capacities for degrading 3-CBSA, often linked to their enzymatic pathways and environmental adaptability .

Toxicity Studies

Toxicological assessments of 3-CBSA have been conducted to evaluate its safety and potential health impacts. Key findings from various studies include:

- Genotoxicity : Studies have shown that exposure to 3-CBSA can increase mutation frequencies in certain cell lines, indicating potential genotoxic effects .

- Acute Toxicity : In a 28-day study on rats, clinical signs such as irregular breathing and salivation were observed at high doses (2000 mg/kg), but no significant long-term effects were noted . The no-observed-adverse-effect level (NOAEL) was determined to be 1000 mg/kg/day.

- Teratogenicity : A teratology study indicated no significant teratogenic effects associated with exposure to 3-CBSA, reinforcing its relatively low risk in this regard .

Case Studies

Several case studies highlight the environmental impact and biological activity of 3-CBSA:

- Bioremediation in Contaminated Sites : A study conducted at a contaminated site revealed that indigenous microbial communities could effectively degrade 3-CBSA, leading to reduced concentrations of this compound in soil samples over time.

- Laboratory Cultures : Laboratory experiments demonstrated that specific strains of Pseudomonas could completely mineralize 3-CBSA without accumulating harmful intermediates, suggesting effective bioremediation potential .

属性

IUPAC Name |

3-chlorobenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJIHIRSVQTJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942880 | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20677-52-5 | |

| Record name | 3-Chlorobenzenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020677525 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。